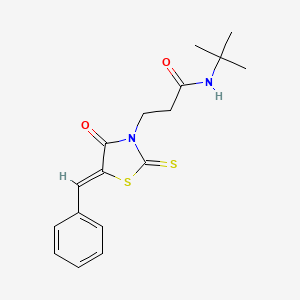
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. TTP488 was initially discovered by a team of researchers at the University of California, San Diego, who were investigating the role of inflammation in Alzheimer's disease.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide involves the condensation of 2-aminothiazole with benzaldehyde to form 5-benzylidene-2-aminothiazole, which is then reacted with carbon disulfide and tert-butylamine to form 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide.
Starting Materials
2-aminothiazole, benzaldehyde, carbon disulfide, tert-butylamine
Reaction
Step 1: Condensation of 2-aminothiazole with benzaldehyde in the presence of a catalyst to form 5-benzylidene-2-aminothiazole., Step 2: Reaction of 5-benzylidene-2-aminothiazole with carbon disulfide and tert-butylamine in the presence of a base to form (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide.
Mechanism Of Action
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide is believed to work by blocking the activity of a protein called RAGE (receptor for advanced glycation end-products), which is involved in the inflammatory response in the brain. By inhibiting RAGE, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide may reduce inflammation and oxidative stress, which are thought to contribute to the development and progression of Alzheimer's disease.
Biochemical And Physiological Effects
In addition to its potential therapeutic effects in Alzheimer's disease, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has also been shown to have other biochemical and physiological effects. For example, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has been shown to reduce inflammation and oxidative stress in animal models of diabetes and cardiovascular disease. These findings suggest that (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide may have broader applications beyond the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide is that it has been extensively studied in preclinical and clinical settings, which has provided a wealth of data on its safety and efficacy. However, one limitation is that (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has not yet been approved by regulatory agencies for the treatment of Alzheimer's disease or any other condition. This means that researchers must obtain special permissions and approvals to use (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide in their experiments.
Future Directions
There are several future directions for research on (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide. One area of interest is the development of more potent and selective RAGE inhibitors, which may have greater therapeutic potential than (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide. Another area of research is the identification of biomarkers that can be used to identify patients who are most likely to benefit from treatment with (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide. Finally, there is ongoing research to investigate the potential of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide in combination with other drugs for the treatment of Alzheimer's disease and other conditions.
Scientific Research Applications
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has been the subject of numerous scientific studies, with much of the research focused on its potential therapeutic effects in treating Alzheimer's disease. In preclinical studies, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of clinical trials to investigate the safety and efficacy of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide in human patients with Alzheimer's disease.
properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-17(2,3)18-14(20)9-10-19-15(21)13(23-16(19)22)11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCLGDBQMYZUCQ-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

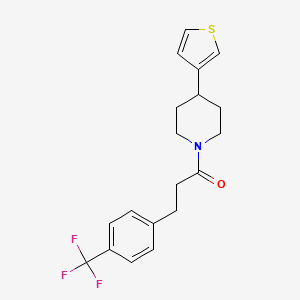
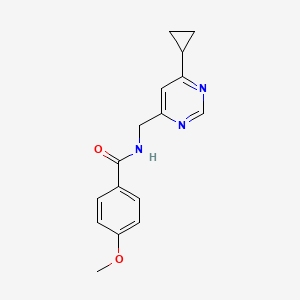
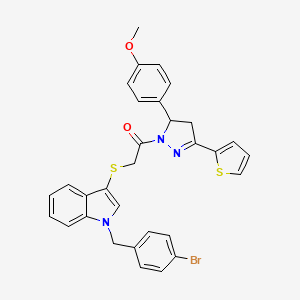
![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)
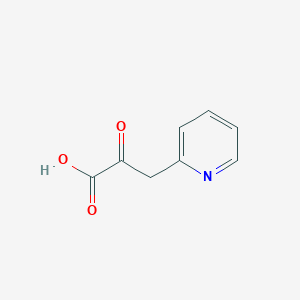
![N-[(1-Aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide;dihydrochloride](/img/structure/B2785563.png)
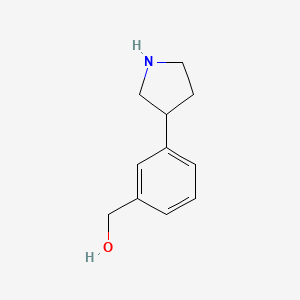
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2785569.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2785570.png)
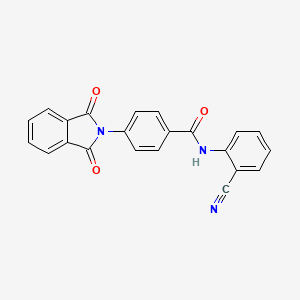
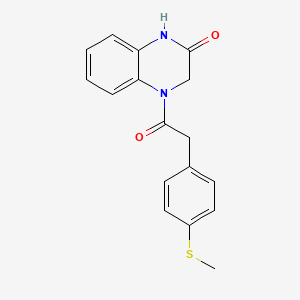
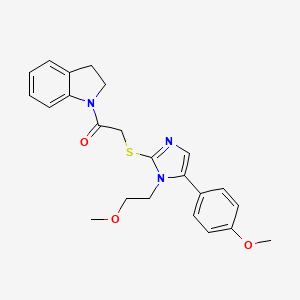
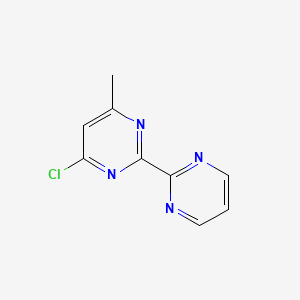
![1-(2,4-difluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785578.png)